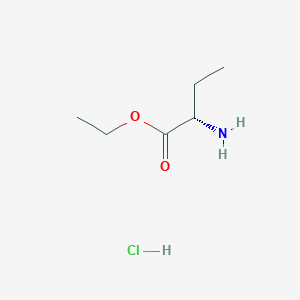(S)-Ethyl 2-aminobutanoate hydrochloride
CAS No.: 91462-82-7
Cat. No.: VC4379038
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91462-82-7 |
|---|---|
| Molecular Formula | C6H14ClNO2 |
| Molecular Weight | 167.63 |
| IUPAC Name | ethyl (2S)-2-aminobutanoate;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |
| Standard InChI Key | SWNBPYRQCHSZSE-JEDNCBNOSA-N |
| SMILES | CCC(C(=O)OCC)N.Cl |
Introduction
Chemical and Physical Properties
(S)-Ethyl 2-aminobutanoate hydrochloride is a white to yellow crystalline solid with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol . Its IUPAC name, ethyl (2S)-2-aminobutanoate hydrochloride, reflects its stereochemistry, with the (S)-configuration at the second carbon of the butanoate backbone. The compound’s structure is characterized by an ethyl ester group, an amino group, and a hydrochloride salt, which enhances its stability and solubility in polar solvents.
Synthesis Methods and Optimization
The synthesis of (S)-ethyl 2-aminobutanoate hydrochloride involves a three-step process: ammoniation, resolution, and salification, as detailed in a 2012 Chinese patent (CN103012190A) .
Ammoniation of Methyl 2-Bromobutyrate
The reaction begins with methyl 2-bromobutyrate, which undergoes ammoniation in a methanol-ammonia solution at controlled temperatures (<10°C). This step yields DL-2-aminobutanamide, a racemic mixture, through nucleophilic substitution. The ammonia acts as both a solvent and a reactant, with a molar ratio of 23–28:5–7 (methanol-ammonia to methyl 2-bromobutyrate) . Post-reaction, the mixture is heated to 60–90°C under reduced pressure to isolate a white solid, which is then refluxed in anhydrous isopropyl alcohol to purify the intermediate .
Resolution with L-Tartaric Acid
The racemic DL-2-aminobutanamide is resolved using L-tartaric acid, which forms diastereomeric salts with the enantiomers. By cooling the reaction mixture to room temperature, the less soluble (S)-enantiomer salt crystallizes preferentially. Filtration yields the purified (S)-2-aminobutanamide double salt, with a reported molar ratio of 15–16:8 (aminobutanamide to L-tartaric acid) .
Salification with Hydrogen Chloride
The final step involves treating the resolved (S)-2-aminobutanamide with dry hydrogen chloride gas in methanol, adjusting the pH to 1–2. This produces the hydrochloride salt, which is isolated via filtration and drying. The process achieves a 47.8% yield and an optical purity of [α] = +24°, confirming enantiomeric excess .
Pharmaceutical Applications and Mechanism of Action
(S)-Ethyl 2-aminobutanoate hydrochloride serves as a chiral building block for synthesizing enantiomerically pure pharmaceuticals, particularly CNS-targeting drugs . Its amino ester structure mimics endogenous neurotransmitters, enabling interactions with GABAergic and glutamatergic systems.
Role in Neurological Drug Development
The compound’s (S)-enantiomer is preferentially incorporated into drugs designed to modulate GABA receptors, which are implicated in epilepsy, anxiety, and neurodegenerative diseases. For example, analogs of this compound have shown promise in preclinical studies for enhancing GABAergic transmission without the sedative effects associated with traditional GABA agonists.
Enantioselective Synthesis Advantages
The use of (S)-ethyl 2-aminobutanoate hydrochloride in asymmetric synthesis reduces off-target interactions, minimizing adverse effects in therapeutic applications . This is exemplified in the production of levetiracetam analogs, where enantiopurity correlates with improved binding affinity to synaptic vesicle protein 2A (SV2A).
Biological Interactions and Pharmacodynamics
The compound’s primary mechanism involves amino acid transporter inhibition, which increases synaptic concentrations of neurotransmitters. In vitro studies demonstrate its ability to block the reuptake of GABA and glutamate in neuronal cells, prolonging inhibitory signaling.
Neurotransmitter System Modulation
-
GABAergic Effects: By inhibiting GABA transaminase, the compound elevates GABA levels, potentiating chloride ion influx and neuronal hyperpolarization.
-
Glutamate Regulation: Competitive antagonism of glutamate transporters reduces excitotoxicity, a factor in stroke and traumatic brain injury.
Metabolic Stability
The ethyl ester group enhances metabolic stability by resisting hydrolysis by esterases, prolonging the compound’s half-life in biological systems . This property is advantageous for oral drug formulations requiring sustained release.
Recent Research and Emerging Trends
Recent studies emphasize the compound’s potential in neuroprotective therapies. A 2023 investigation revealed its efficacy in reducing oxidative stress in murine models of Parkinson’s disease, likely through NMDA receptor modulation. Additionally, its role in synthesizing peptide-based therapeutics has expanded, with applications in targeted drug delivery systems .
Challenges and Future Directions
Despite its promise, the compound’s low bioavailability in vivo remains a hurdle. Researchers are exploring prodrug strategies and nanoparticle encapsulation to enhance permeability across the blood-brain barrier. Furthermore, industrial-scale synthesis requires optimization to reduce reliance on costly resolution agents like L-tartaric acid .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume